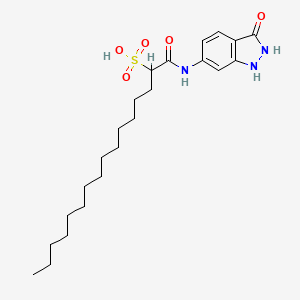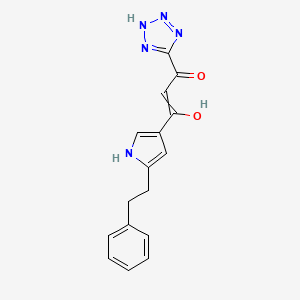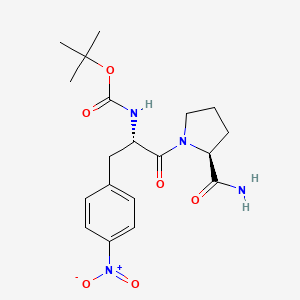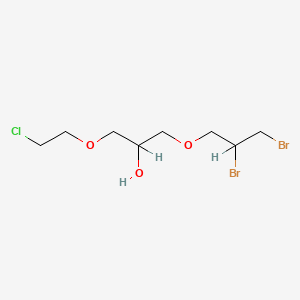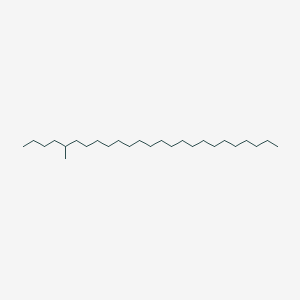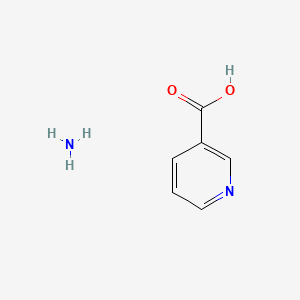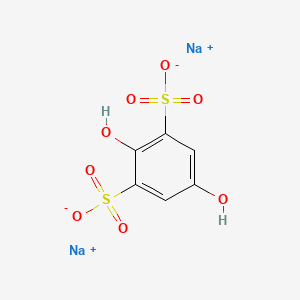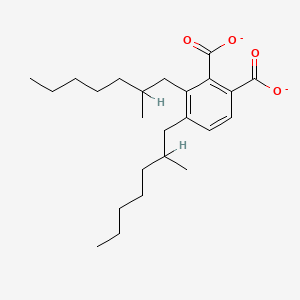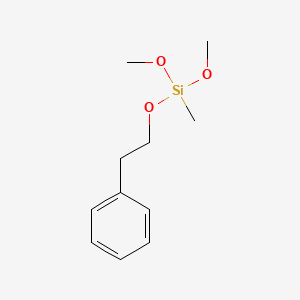
Dimethoxymethyl(2-phenylethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxymethyl(2-phenylethoxy)silane is a chemical compound with the molecular formula C11H18O3Si. It is a silane compound, which means it contains a silicon atom bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxymethyl(2-phenylethoxy)silane can be synthesized through the reaction of dimethoxymethylsilane with 2-phenylethanol. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Dimethoxymethylsilane+2-Phenylethanol→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxymethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethoxymethyl(2-phenylethoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces for biological assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of dimethoxymethyl(2-phenylethoxy)silane involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound can form covalent bonds with various organic and inorganic substrates, leading to the formation of stable structures. This property is utilized in applications such as surface modification and the synthesis of complex organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethylsilane: Similar in structure but lacks the phenylethoxy group.
Dimethoxy(methyl)phenylsilane: Contains a phenyl group instead of a phenylethoxy group.
Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.
Uniqueness
Dimethoxymethyl(2-phenylethoxy)silane is unique due to the presence of both methoxy and phenylethoxy groups. This combination provides the compound with distinct chemical properties, such as enhanced reactivity and the ability to form stable bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong adhesion and durability.
Propiedades
Número CAS |
83918-66-5 |
|---|---|
Fórmula molecular |
C11H18O3Si |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
dimethoxy-methyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-12-15(3,13-2)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
ATFVGRQQWQLIMS-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(OC)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


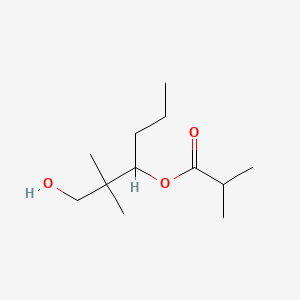
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
